molecular formula C17H12F6N2 B14503261 3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile CAS No. 64518-40-7

3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile

Cat. No.: B14503261
CAS No.: 64518-40-7
M. Wt: 358.28 g/mol
InChI Key: KZWIBHYSKWUEIZ-UHFFFAOYSA-N
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Description

3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile is an organic compound characterized by the presence of trifluoromethyl groups attached to phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile typically involves the reaction of 3-(trifluoromethyl)aniline with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction conditions include a temperature range of 60-80°C and a pressure of 2 MPa .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through distillation and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted nitriles or amides.

Mechanism of Action

The mechanism of action of 3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile is unique due to its combination of trifluoromethyl groups and a nitrile group, which confer distinct chemical reactivity and biological activity. The presence of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

64518-40-7

Molecular Formula

C17H12F6N2

Molecular Weight

358.28 g/mol

IUPAC Name

3-[3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]anilino]propanenitrile

InChI

InChI=1S/C17H12F6N2/c18-16(19,20)12-4-1-6-14(10-12)25(9-3-8-24)15-7-2-5-13(11-15)17(21,22)23/h1-2,4-7,10-11H,3,9H2

InChI Key

KZWIBHYSKWUEIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N(CCC#N)C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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